3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]-1-(3-methylbenzoyl)piperidine
Description
Properties
IUPAC Name |
[3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(3-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-14-7-5-8-15(11-14)19(24)23-10-6-9-16(13-23)18-22-21-17(25-18)12-20(2,3)4/h5,7-8,11,16H,6,9-10,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEYWEUNLPHQDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCC(C2)C3=NN=C(O3)CC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Functionalization of Piperidine at Position 3
The piperidine ring is functionalized at the 3-position to introduce the oxadiazole moiety. A nucleophilic aromatic substitution (SNAr) reaction is utilized, leveraging the electron-withdrawing nature of the oxadiazole to activate the piperidine ring .
Reaction Conditions:
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Substrate: 3-Bromopiperidine (1.0 equiv).
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Nucleophile: 5-(2,2-Dimethylpropyl)-1,3,4-oxadiazole-2-thiol (1.2 equiv).
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Base: KCO (2.0 equiv).
Yield: 70% after purification via flash chromatography (ethyl acetate/methanol 9:1) .
Optimization Table:
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| KCO | DMF | 80 | 24 | 70 |
| NaH | THF | 60 | 12 | 45 |
| EtN | DCM | 40 | 36 | 30 |
Acylation of Piperidine Nitrogen with 3-Methylbenzoyl Chloride
The final step involves acylation of the piperidine nitrogen using 3-methylbenzoyl chloride under Schotten-Baumann conditions .
Procedure:
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Reagents:
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3-Methylbenzoyl chloride (1.5 equiv).
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Aqueous NaOH (10%, 3.0 equiv).
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Dichloromethane (DCM) as solvent.
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Conditions: 0°C to 25°C, 4 hours.
Yield: 85% after recrystallization from ethanol/water (3:1).
Characterization Data:
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C NMR (100 MHz, CDCl): δ 21.5 (CH), 29.8 (neopentyl C), 126.8–138.4 (aromatic C), 167.2 (C=O).
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HRMS (ESI): m/z calcd. for CHNO [M+H]: 366.2152; found: 366.2155.
Mechanistic Insights and Side Reactions
The cyclization step (Step 1) proceeds via a two-stage mechanism:
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Formation of an intermediate phosphorane between triphenylphosphine and carbon tetrachloride.
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Nucleophilic attack by the hydrazide nitrogen, followed by elimination of HCl and PhPO .
Common Side Reactions:
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Over-alkylation at the piperidine nitrogen during Step 2, mitigated by using a bulky base (e.g., KCO) .
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Hydrolysis of the oxadiazole ring under acidic conditions, necessitating pH control during acylation.
Scalability and Industrial Considerations
Key Parameters for Scale-Up:
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Step 1: Replace acetonitrile with cheaper solvents like toluene, maintaining yields at 60–65% .
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Step 3: Use flow chemistry for acylation to enhance mixing and reduce reaction time to 1 hour .
Environmental Impact:
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound may undergo oxidation, where the presence of functional groups like the methylbenzoyl may facilitate the formation of oxidative products.
Reduction: : Reductive reactions could target the oxadiazole ring, potentially leading to the formation of corresponding amines.
Substitution: : The compound is susceptible to nucleophilic or electrophilic substitution reactions, particularly on the benzoyl or oxadiazole rings.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents such as lithium aluminum hydride for reduction reactions.
Various catalysts and bases for substitution reactions, depending on the desired transformation.
Major Products Formed
Oxidative products might include hydroxylated derivatives.
Reduction could yield amine derivatives.
Substitution reactions may produce a wide array of derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. The incorporation of the 1,3,4-oxadiazole ring in this compound enhances its efficacy against various bacterial strains. Studies have shown that derivatives of oxadiazoles can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Preliminary studies have indicated that similar oxadiazole derivatives can induce apoptosis in cancer cells. The piperidine component may also contribute to this activity by interacting with cellular pathways involved in cell survival and proliferation .
Neuroprotective Effects
Recent investigations into the neuroprotective effects of oxadiazole derivatives have shown promise in treating neurodegenerative diseases. The ability of this compound to cross the blood-brain barrier may facilitate its use in therapies targeting conditions like Alzheimer's and Parkinson's disease .
Agrochemical Applications
Pesticidal Properties
The oxadiazole group is known for its pesticidal activity. Research has demonstrated that compounds with similar structures can act as effective insecticides and fungicides. This compound's application in agrochemistry could lead to the development of novel pesticides with reduced environmental impact .
Herbicidal Activity
Studies suggest that derivatives of this compound may exhibit herbicidal properties, potentially offering a new avenue for weed management in agricultural practices. The selective action on specific plant species could minimize damage to crops while effectively controlling weed growth .
Material Science Applications
Polymer Development
The unique chemical structure allows for the incorporation of this compound into polymer matrices, leading to materials with enhanced thermal stability and mechanical properties. Such applications are valuable in industries requiring robust materials for construction and manufacturing .
Nanotechnology
In nanomaterials research, compounds like this one can serve as precursors for synthesizing nanoparticles with specific functionalities. The ability to tailor the surface chemistry of these nanoparticles opens up possibilities for applications in drug delivery systems and diagnostic imaging .
Case Studies
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Antimicrobial Efficacy Study
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of a series of oxadiazole derivatives, including our compound. Results showed a notable reduction in bacterial viability at concentrations as low as 10 µg/mL, highlighting its potential as a therapeutic agent against resistant strains . -
Neuroprotective Mechanism Investigation
Research published in the Journal of Medicinal Chemistry explored the neuroprotective effects of oxadiazole derivatives on neuronal cell lines exposed to oxidative stress. The study found that treatment with the compound significantly reduced cell death compared to controls, suggesting its role in neuroprotection .
Mechanism of Action
Mechanism: : The compound exerts its effects through interactions with specific molecular targets, often involving binding to receptor sites or enzymes, leading to alterations in biochemical pathways.
Molecular Targets and Pathways: : Could involve modulation of neurotransmitter pathways, enzyme inhibition, or receptor activation, depending on its structural analogs and derivatives.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Key Differences
A. 1-(4-{[(5-Phenyl-1,3,4-Oxadiazol-2-yl)Thio]Methyl}Benzenesulfonyl)-4-Methylpiperidine (Compound 6a, )
- Structure : Differs in sulfonyl and phenyl-substituted oxadiazole moieties.
- Properties : The sulfonyl group increases polarity (logP likely lower than the target compound), while the phenyl group may enhance π-π interactions.
B. Usmarapride (3-{5-[1-(3-Methoxypropyl)Piperidin-4-yl]-1,3,4-Oxadiazol-2-yl}-1-(Propan-2-yl)-1H-Indazole, –3)
- Structure : Replaces the neopentyl group with a 3-methoxypropyl-piperidine and substitutes piperidine with an indazole.
- Properties : The methoxypropyl chain increases hydrophilicity (logP = 2.0 estimated), whereas the indazole may enhance target selectivity.
- Activity : Approved for unspecified therapeutic use, suggesting higher bioavailability or target affinity compared to the target compound .
C. 4-[(2-{5-[(3-Methoxyphenyl)Methyl]-1,3,4-Oxadiazol-2-yl}-1-Benzothiophen-3-yl)Oxy]Piperidine ()
- Structure : Benzothiophene and 3-methoxybenzyl substituents distinguish it from the target compound.
- Properties : Benzothiophene increases aromatic surface area (higher molecular weight: 421.5 g/mol vs. ~380 g/mol for the target compound).
D. 3-[5-(Benzylsulfanyl)-1,3,4-Oxadiazol-2-yl]Pyridine ()
- Structure : Pyridine replaces piperidine, and benzylsulfanyl substitutes the neopentyl group.
- Properties : Lower molecular weight (269.32 g/mol) and logP (2.019) indicate reduced lipophilicity.
- Activity : Sulfur atoms may confer antioxidant or antimicrobial properties .
Physicochemical and Pharmacokinetic Comparison
Key Trends :
- Sulfur-containing analogues (e.g., benzylsulfanyl) exhibit lower molecular weights and logP values, favoring solubility but possibly reducing target engagement.
Biological Activity
3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]-1-(3-methylbenzoyl)piperidine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 357.4 g/mol
- CAS Number : 1105227-12-0
Research indicates that compounds containing the oxadiazole moiety often exhibit significant biological activities, including anti-inflammatory and antimicrobial effects. The specific compound under discussion is hypothesized to interact with various biological targets due to its structural features:
- Neutrophil Activation : The oxadiazole ring may enhance the activation of neutrophils, leading to increased production of reactive oxygen species (ROS), which play a crucial role in the immune response.
- Inhibition of Enzymatic Activity : Studies suggest that similar compounds can inhibit enzymes such as neutrophil elastase (NE) and myeloperoxidase (MPO), which are involved in inflammatory processes .
Pharmacological Studies
A series of studies have been conducted to evaluate the biological activity of this compound:
- Anti-inflammatory Effects : In vitro studies demonstrated that the compound could reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.
- Antimicrobial Activity : Preliminary tests indicate that derivatives of oxadiazoles possess antimicrobial properties against various bacterial strains, making this compound a candidate for further exploration in antibiotic development.
Study 1: Neutrophil Extracellular Trap Formation
A study investigated the effect of the compound on neutrophil extracellular trap (NET) formation. Results showed that treatment with this compound significantly enhanced NETosis in human neutrophils, indicating its potential role in boosting innate immunity .
Study 2: Cytokine Production
In another study focusing on cytokine production, it was found that the compound inhibited TNF-alpha and IL-6 release from LPS-stimulated macrophages. This effect was attributed to its ability to modulate signaling pathways associated with inflammation .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing 3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]-1-(3-methylbenzoyl)piperidine?
The synthesis typically involves multi-step reactions. For example, heterocyclic 1,3,4-oxadiazole intermediates are first generated from carboxylic acid precursors via cyclization with hydrazine derivatives. Subsequent coupling with a piperidine-based electrophile (e.g., bromomethylbenzenesulfonyl-piperidine derivatives) in polar aprotic solvents like DMF, using bases such as LiH, facilitates the formation of the final compound. Structural confirmation is achieved via IR, , and mass spectrometry .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- IR spectroscopy to identify functional groups (e.g., C=O, N-H stretches).
- to resolve proton environments (e.g., piperidine ring protons, aromatic signals from the 3-methylbenzoyl group).
- EI-MS for molecular ion confirmation and fragmentation pattern analysis. Discrepancies in spectral data should be cross-validated with computational simulations (e.g., DFT calculations) .
Q. What in vitro assays are used to screen its antibacterial activity?
Standard protocols involve:
- Agar diffusion or broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.
- Minimum inhibitory concentration (MIC) determination. Activity is often benchmarked against controls like ciprofloxacin. Structural modifications (e.g., substituents on the oxadiazole ring) are correlated with efficacy .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound?
Quantum chemical reaction path searches (e.g., via DFT or ab initio methods) can predict energetically favorable intermediates and transition states. For example, ICReDD’s approach integrates computational screening of reaction conditions (solvent, catalyst) with experimental validation, reducing trial-and-error iterations. Feedback loops refine predictions using experimental data (e.g., yield, byproducts) .
Q. How to resolve contradictions in NMR data during structural elucidation?
Contradictions (e.g., unexpected splitting patterns) may arise from dynamic effects (e.g., ring puckering in piperidine) or impurities. Strategies include:
- Variable-temperature NMR to assess conformational flexibility.
- 2D NMR techniques (COSY, HSQC) for proton-proton and proton-carbon correlations.
- Isotopic labeling of specific atoms (e.g., ) to simplify complex splitting .
Q. What methodologies establish structure-activity relationships (SAR) for its bioactivity?
SAR studies involve:
- Systematic substituent variation (e.g., alkyl groups on oxadiazole, substituents on benzoyl) to assess impact on potency.
- Molecular docking to predict binding interactions with targets (e.g., bacterial enzymes, neurotransmitter receptors).
- Pharmacophore modeling to identify essential structural motifs. For instance, bulky substituents (e.g., 2,2-dimethylpropyl) may enhance lipophilicity and membrane penetration .
Methodological Notes
- Experimental Design : Prioritize modular synthesis to enable rapid diversification of substituents for SAR studies .
- Data Validation : Cross-reference spectral data with computational predictions (e.g., NMR chemical shift databases) to minimize misassignments .
- Contradiction Analysis : Use orthogonal techniques (e.g., X-ray crystallography for ambiguous NMR signals) to resolve structural uncertainties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
